2-(benzenesulfonyl)-N-[3-(1,3-benzoxazol-2-yl)phenyl]acetamide
Description
Properties
IUPAC Name |
2-(benzenesulfonyl)-N-[3-(1,3-benzoxazol-2-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O4S/c24-20(14-28(25,26)17-9-2-1-3-10-17)22-16-8-6-7-15(13-16)21-23-18-11-4-5-12-19(18)27-21/h1-13H,14H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQJCDYJMPPGBCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzenesulfonyl)-N-[3-(1,3-benzoxazol-2-yl)phenyl]acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzoxazole ring, followed by the introduction of the benzenesulfonyl group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(benzenesulfonyl)-N-[3-(1,3-benzoxazol-2-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
2-(benzenesulfonyl)-N-[3-(1,3-benzoxazol-2-yl)phenyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 2-(benzenesulfonyl)-N-[3-(1,3-benzoxazol-2-yl)phenyl]acetamide involves its interaction with specific molecular targets. The benzoxazole moiety can intercalate with DNA, while the benzenesulfonyl group can interact with proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Modifications
Benzoxazole vs. Benzothiazole Derivatives
- 2-(1,3-Benzothiazol-2-ylsulfanyl)-N-(2-methylphenyl)acetamide (): Replaces benzoxazole with benzothiazole (sulfur instead of oxygen in the heterocycle). Demonstrated medical activities in crystallographic studies, suggesting applications in drug development .
- 2-(1,3-Benzoxazol-2-ylsulfanyl)-N-(2-nitrophenyl)acetamide ():
Complex Heterocyclic Systems
Substituent Effects on Acetamide Nitrogen
Functional Group Variations
- Benzenesulfonyl vs. Sulfonyl-Quinolinone Hybrid (): 2-[3-(Benzenesulfonyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide combines benzenesulfonyl with a quinolinone core. The sulfonyl group may act as a hydrogen-bond acceptor, while the quinolinone moiety introduces planar rigidity for DNA intercalation or kinase inhibition .
Biological Activity
2-(benzenesulfonyl)-N-[3-(1,3-benzoxazol-2-yl)phenyl]acetamide is a complex organic compound notable for its potential biological activities. The compound features a benzoxazole moiety, which has been associated with various pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article reviews the biological activities of this compound based on diverse research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure includes:
- A benzoxazole ring , known for its role in biological activity.
- A benzenesulfonamide group , which enhances solubility and bioavailability.
Antimicrobial Activity
Research has shown that compounds containing the benzoxazole moiety exhibit significant antimicrobial properties. A study screening various N-substituted phenyl derivatives reported that certain benzoxazole derivatives were effective against Gram-positive bacteria such as Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA) .
Table 1: Antimicrobial Activity of Benzoxazole Derivatives
| Compound Type | Activity Against | Effectiveness |
|---|---|---|
| Benzoxazole Derivatives | S. aureus | High |
| MRSA | Moderate | |
| E. coli | Low | |
| Candida albicans | Moderate |
Anti-inflammatory Activity
The compound's anti-inflammatory potential has been highlighted in several studies. For instance, derivatives of benzoxazole have shown inhibition of cyclooxygenase (COX) enzymes, which are critical in inflammatory pathways. In one study, compounds exhibited IC50 values lower than those of standard anti-inflammatory drugs like celecoxib .
Table 2: COX Inhibition Activity of Benzoxazole Derivatives
| Compound | IC50 (μM) | Comparison to Celecoxib (IC50 = 0.05 μM) |
|---|---|---|
| Compound A | 0.024 | More effective |
| Compound B | 0.019 | More effective |
Anticancer Activity
The anticancer properties of benzoxazole derivatives are also noteworthy. The mechanism often involves the intercalation with DNA, disrupting replication and transcription processes . Some studies have indicated that specific derivatives can induce apoptosis in cancer cells through various pathways.
The biological activity of this compound is believed to stem from its ability to interact with molecular targets involved in critical biological processes:
- DNA Intercalation : The benzoxazole moiety allows the compound to intercalate within DNA strands, potentially inhibiting replication.
- Enzyme Inhibition : The compound may inhibit key enzymes such as COX, affecting inflammatory responses.
Case Studies
Several case studies have documented the biological effects of similar compounds:
- Antimicrobial Efficacy : A study demonstrated that a series of N-substituted phenyl derivatives showed varying degrees of effectiveness against different bacterial strains, highlighting the influence of structural modifications on activity .
- Analgesic Effects : Compounds derived from oxazolones were tested for analgesic activity using animal models, revealing significant pain relief comparable to established analgesics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
